G4 Stabilization and Topology Preservation vs. TMPyP4
In a direct comparative study using the AT11-L2 G4 aptamer system, titration with 2 molar equivalents of 360A, BRACO-19, and PhenDC3 resulted in strong G4 stabilization while preserving native topology, whereas titration with 3.5 molar equivalents of TMPyP4 promoted G4 disruption [1]. 360A achieved effective stabilization at a lower molar ratio than required for the porphyrin-based TMPyP4, and crucially does not disrupt G4 structure—a key differentiating property.
| Evidence Dimension | G4 stabilization and topology preservation |
|---|---|
| Target Compound Data | Strong stabilization with topology maintained at 2 molar equivalents |
| Comparator Or Baseline | TMPyP4: G4 disruption at 3.5 molar equivalents; BRACO-19 and PhenDC3: strong stabilization at 2 molar equivalents |
| Quantified Difference | 360A stabilizes without disrupting topology, whereas TMPyP4 disrupts G4 structure even at higher stoichiometry |
| Conditions | AT11-L2 G4 aptamer in 100 mM KCl buffer; circular dichroism, UV, and NMR spectroscopy |
Why This Matters
This demonstrates that 360A stabilizes G4 without disrupting its native conformation, ensuring that downstream biological effects reflect stabilization rather than structural perturbation, unlike TMPyP4 which actively destroys the G4 target.
- [1] Moreira D, Lopes-Nunes J, Santos FM, et al. G-Quadruplex Aptamer-Ligand Characterization. Molecules. 2022;27(20):6781. View Source
